(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone
Description
Properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-10-11(12(17)15-6-8-18-9-7-15)19-13(14-10)16-4-2-3-5-16/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNFGOSXRUQOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions to form the thiazole ring . The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine . Finally, the thiomorpholine group is added through nucleophilic substitution reactions involving thiomorpholine and an appropriate leaving group .
Industrial Production Methods
Industrial production of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine moiety, where nucleophiles replace the thiomorpholine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The molecular formula is , and it features a thiazole ring fused with a pyrrole structure, enhancing its reactivity and interaction with biological targets. The presence of the thiomorpholine moiety further contributes to its pharmacological properties.
Medicinal Chemistry
Thiazole derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that compounds similar to (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone can inhibit the growth of various pathogenic bacteria and fungi .
- Anticancer Properties : Thiazoles have been implicated in cancer research, where they act as potential chemotherapeutic agents. The unique structural features of this compound may allow it to interact with specific cancer cell pathways, promoting apoptosis or inhibiting proliferation .
Organic Synthesis
The synthetic versatility of this compound makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various reaction pathways:
- Cycloaddition Reactions : This compound can participate in cycloaddition reactions to form new heterocyclic structures, expanding the library of potential pharmaceuticals .
- Building Block for Drug Development : Its ability to undergo functionalization allows researchers to modify its structure systematically, leading to the development of novel compounds with enhanced biological activity .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of thiazole derivatives highlighted the compound's role as an intermediate. The study employed various synthetic routes leading to the successful formation of substituted thiazoles with promising bioactivity . Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity and purity of synthesized products.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its thiomorpholine substituent and thiazole-pyrrole core. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Thiomorpholine vs.
Thiazole-Pyrrole Core : The combination of thiazole and pyrrole is associated with broad-spectrum bioactivity, including antimicrobial and anticancer effects, as seen in structurally related compounds like Sulfathiazole and Ritonavir .
Substituent Effects : Halogenation (e.g., bromine/fluorine in ) enhances electrophilicity and target binding, while bulkier substituents (e.g., thiazepane in ) may reduce bioavailability.
Research Findings and Implications
- For example, thiazole derivatives like Sulfathiazole (broad-spectrum antibacterial) and Ritonavir (antiviral) highlight the pharmacophoric importance of the thiazole ring .
- Synthetic Feasibility: The compound’s synthesis likely parallels methods for related methanones, involving coupling reactions under mild conditions (e.g., dichloromethane, triethylamine) .
- Computational Insights: Structure-activity relationship (SAR) modeling suggests that the thiomorpholino group’s sulfur atom improves interaction with cysteine-rich enzyme active sites, a feature absent in morpholine derivatives .
Biological Activity
(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The compound features a thiazole ring, a pyrrole moiety, and a thiomorpholine group, contributing to its diverse biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with thiazole and pyrrole structures have shown inhibitory effects on cancer cell lines, with IC50 values in the low micromolar range. Specific studies have reported IC50 values between 0.49 µM and 2.17 µM for related compounds against various tumor types .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some derivatives have demonstrated selectivity for PTP1B over other phosphatases, enhancing their potential as therapeutic agents in cancer treatment .
- Induction of Apoptosis : Compounds within this class have been shown to induce apoptosis in cancer cells by activating intrinsic pathways, which may involve mitochondrial dysfunction and caspase activation.
Anti-inflammatory Properties
In addition to antitumor effects, this compound has been associated with anti-inflammatory activities. Research indicates that similar thiazole derivatives can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies highlight the efficacy of thiazole-based compounds:
- Study on Antitumor Efficacy : A study demonstrated that a related thiazole derivative inhibited the growth of breast cancer cells with an IC50 value of 0.62 µM. The compound's mechanism involved the downregulation of key survival pathways .
- Anti-inflammatory Effects : Another research highlighted the ability of thiazole compounds to diminish inflammation in murine models of arthritis, showcasing their potential as therapeutic agents against chronic inflammatory conditions .
Data Table: Biological Activity Overview
| Activity Type | Compound Derivative | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | Thiazole derivative A | 0.49 | PTP1B inhibition |
| Antitumor | Thiazole derivative B | 0.62 | Apoptosis induction |
| Anti-inflammatory | Thiazole derivative C | 1.7 | Cytokine production inhibition |
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Thiazole ring formation : Utilize Hantzsch thiazole synthesis, coupling 4-methylthiazole precursors with 1H-pyrrole derivatives under reflux conditions (e.g., DMF or DCM as solvents, 80–100°C) .
- Thiomorpholine incorporation : Introduce the thiomorpholino group via nucleophilic substitution or coupling reactions, using catalysts like triethylamine or DMAP to enhance reactivity .
- Purity optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Key considerations : Monitor reaction progress via TLC/HPLC and adjust solvent polarity to minimize by-products (e.g., dimerization of pyrrole groups) .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm the connectivity of the thiazole, pyrrole, and thiomorpholino moieties. Pay attention to chemical shifts:
- Thiazole C-5 carbon: ~160–165 ppm (carbonyl region).
- Thiomorpholino sulfur: Deshielded protons at ~2.8–3.2 ppm .
- Mass spectrometry (HRMS) : Validate molecular weight ([M+H]) with <2 ppm error.
- X-ray crystallography : Resolve crystal structures using SHELX (for small molecules) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the thiomorpholino sulfur) .
Advanced: How can computational methods predict the compound’s reactivity and biological target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electrophilic thiomorpholino sulfur or nucleophilic pyrrole nitrogen) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the thiomorpholino group’s potential for hydrogen bonding and hydrophobic interactions .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5–3.5) and metabolic stability, guiding derivatization for improved pharmacokinetics .
Advanced: How should researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay validation : Cross-validate results using orthogonal methods (e.g., cell viability via MTT and apoptosis via flow cytometry).
- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. For insoluble compounds, employ β-cyclodextrin encapsulation .
- Target specificity : Perform kinase profiling (Eurofins KinaseScan) to distinguish off-target effects. Example: If inconsistent IC values arise, confirm target engagement via SPR or ITC .
Advanced: What strategies improve crystallographic data quality for this compound?
Methodological Answer:
- Crystal growth : Use vapor diffusion (hanging drop method) with 1:1 acetonitrile/water mixtures. Slow evaporation enhances crystal lattice formation .
- Data collection : Optimize resolution (<1.0 Å) with synchrotron radiation. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .
- Validation : Check R (<5%) and ADPs for thermal motion anomalies. Use PLATON to detect solvent-accessible voids .
Advanced: How can structure-activity relationship (SAR) studies guide derivatization?
Methodological Answer:
- Core modifications :
- Thiazole C4-methyl : Replace with CF to enhance metabolic stability.
- Pyrrole substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking with aromatic residues in target proteins .
- Thiomorpholino optimization : Replace sulfur with sulfone or sulfoxide to alter hydrogen-bonding capacity and logD .
- Biological testing : Screen analogs against a panel of cancer cell lines (NCI-60) and compare IC trends to identify critical substituents .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Perform accelerated degradation studies (pH 1–13, 37°C). The thiomorpholino group may hydrolyze under acidic conditions (pH <3), forming morpholine by-products. Stabilize with buffered solutions (PBS pH 7.4) .
- Thermal stability : Store at –20°C in amber vials to prevent light-induced degradation. TGA/DSC analysis reveals decomposition onset at ~180°C .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
- Force field calibration : Re-parameterize AMBER/CHARMM force fields using experimental crystallographic data to improve docking accuracy .
- Solvent effects : Include explicit water molecules in MD simulations to account for solvation entropy changes overlooked in docking .
- Proteomics integration : Use LC-MS/MS to identify unintended protein binders, explaining outliers in activity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
